molecular formula C18H17Cl2N3OS B2558852 3-(4-(5-(2,3-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile CAS No. 332862-29-0

3-(4-(5-(2,3-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile

Cat. No.: B2558852
CAS No.: 332862-29-0
M. Wt: 394.31
InChI Key: XJGASJNOFNLCDL-UHFFFAOYSA-N
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Description

3-(4-(5-(2,3-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a complex organic molecule with the molecular formula C18H17Cl2N3OS and a molecular weight of 394.32. This compound contains elements such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(5-(2,3-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile typically involves multiple steps, starting with the reaction of 2,3-dichlorophenyl with furan-2-carbonothioyl chloride to form an intermediate compound. This intermediate is then reacted with piperazine and propanenitrile under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Studied for its potential biological activity, such as antibacterial or antifungal properties.

  • Medicine: : Investigated for its therapeutic potential in treating diseases, including cancer and inflammation.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-(5-(2,3-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of cell growth or modulation of signaling pathways.

Comparison with Similar Compounds

This compound is unique in its structure and potential applications compared to similar compounds. Some similar compounds include:

  • 3-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile

  • 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

These compounds share structural similarities but may differ in their biological activities and applications.

Properties

IUPAC Name

3-[4-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3OS/c19-14-4-1-3-13(17(14)20)15-5-6-16(24-15)18(25)23-11-9-22(10-12-23)8-2-7-21/h1,3-6H,2,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGASJNOFNLCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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